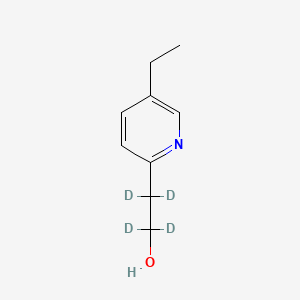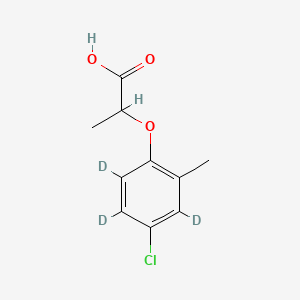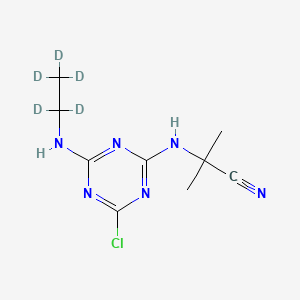
5-Ethyl-2-pyridine Ethanol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2-pyridine Ethanol-d4 is a compound useful in organic synthesis . It is used as a building block in chemical synthesis .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been applied to provide a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as Density Functional Theory, Hirshfeld surface analysis, and 3D energy frameworks .Chemical Reactions Analysis
The kinetic modeling of reactions for the synthesis of 2-methyl-5-ethyl pyridine involves four main reactions . These reactions are able to describe the formation of 2-methyl-5-ethyl pyridine and side products and incorporate the effects of reactant concentration, temperature, and promoter concentration .Physical And Chemical Properties Analysis
This compound is a low melting solid material . Its melting point is 42.0 to 46.0 oC .科学的研究の応用
Ethanol-Type Fermentation and Bioenergy Production
Ethanol-type fermentation (ETF) is a significant process in anaerobic biological treatment, displaying characteristics such as acidophilic, autoaggregative, and ethanol-H2 co-producing traits. Research has focused on the molecular mechanisms of ethanol-H2 co-production, revealing the critical roles of FeFe‑hydrogenases (FeFe-H2ases) and pyruvate ferredoxin oxidoreductase (PFOR) in the metabolic pathways of ethanoligenens, a genus involved in ETF. These insights pave the way for improving bioenergy recovery in anaerobic biotechnology through enhanced hydrogen production (Zhen Li et al., 2020).
Ethanol Metabolism Markers
Ethyl glucuronide (EtG) is explored as a reliable biomarker for assessing long-term alcohol consumption. The stability and diagnostic performance of EtG, particularly in hair (hEtG), have established it as a tool for understanding alcohol consumption habits. This research sheds light on the analytical methods for hEtG testing and the challenges in data interpretation, offering a comprehensive view of its application in forensic contexts (A. Biondi et al., 2019).
Ethanol as a Renewable Energy Source
The use of lignocellulosic materials, such as Parthenium hysterophorus, for ethanol production is reviewed, highlighting the potential of such substrates in bioconversion processes. This research emphasizes the importance of optimizing pretreatment and hydrolysis conditions to enhance ethanol yield, presenting a promising avenue for utilizing renewable resources in energy production (G. Swati et al., 2013).
Advanced Materials and Chemical Synthesis
The role of hybrid catalysts in synthesizing 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, compounds of medicinal and pharmaceutical interest, is reviewed. This research underlines the significance of employing diverse catalysts, including organocatalysts and nanocatalysts, for developing lead molecules and enhancing synthetic pathways (Mehul P. Parmar et al., 2023).
作用機序
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It’s worth noting that compounds of similar structure are often involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions typically involve the transfer of electrons or the formation of new bonds, which can alter the structure and function of the target molecules.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Result of Action
Based on its use in proteomics research , it may influence protein-related processes, which could have downstream effects on cellular functions and processes.
Safety and Hazards
将来の方向性
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This will allow the synthesis of more diverse functional groups, which are important structural motifs found in numerous bioactive molecules .
特性
IUPAC Name |
1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-8-3-4-9(5-6-11)10-7-8/h3-4,7,11H,2,5-6H2,1H3/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJMXIPHUCDRAS-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661966 |
Source


|
| Record name | 2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189881-19-3 |
Source


|
| Record name | 2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












